

A Technical Guide to 1,5-Dicaffeoylquinic Acid: Properties, Protocols, and Cellular Mechanisms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1,5-Dicaffeoylquinic acid*

Cat. No.: *B1669657*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dicaffeoylquinic acid (1,5-DCQA) is a naturally occurring phenolic compound found in various plants. It has garnered significant attention within the scientific community for its diverse pharmacological activities, including neuroprotective, antioxidant, and anti-inflammatory effects. This technical guide provides an in-depth overview of 1,5-DCQA, focusing on its physicochemical properties, detailed experimental protocols for its analysis and evaluation, and its modulation of key cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development.

Physicochemical Properties

1,5-Dicaffeoylquinic acid is an ester formed from one molecule of quinic acid and two molecules of caffeic acid. Its chemical structure and properties are summarized below.

Property	Value	Citation(s)
CAS Number	19870-46-3 (primary), 30964-13-7 (alternate)	[1] [2] [3] [4]
Molecular Formula	C ₂₅ H ₂₄ O ₁₂	[1] [5]
Molecular Weight	516.45 g/mol	[2] [4] [6]
Synonyms	1,5-DCQA, Cynarin, 1,3-Dicaffeoylquinic acid	[1] [6] [7]

Experimental Protocols

This section provides detailed methodologies for the quantification and biological evaluation of **1,5-Dicaffeoylquinic acid**.

High-Performance Liquid Chromatography (HPLC) Analysis

A validated HPLC method is crucial for the quantification of 1,5-DCQA in various samples.

Parameter	Description	Citation(s)
Column	Reversed-phase C18 or Phenyl-Hexyl	[8]
Mobile Phase A	Water with 0.1% formic acid or 0.085% phosphoric acid	[8][9]
Mobile Phase B	Acetonitrile	[8][9]
Gradient	A typical gradient starts with a low percentage of Mobile Phase B, which is gradually increased to elute the compound. For example: 0-10 min, 10-15% B; 10-25 min, 15-25% B; 25-30 min, 25-10% B. The flow rate is typically around 0.8-1.0 mL/min.	[9]
Detection	UV detection at 325-330 nm	[8]

Cell Viability (MTT) Assay

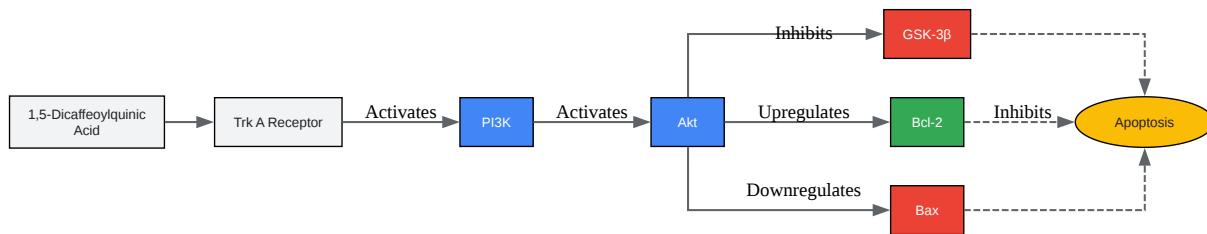
The MTT assay is a colorimetric method used to assess cell viability in response to 1,5-DCQA treatment.

Step	Protocol	Citation(s)
1. Cell Seeding	Seed cells in a 96-well plate at a density of 1×10^4 to 5×10^4 cells/well and incubate for 24 hours.	[5][10]
2. Compound Treatment	Treat cells with various concentrations of 1,5-DCQA and incubate for the desired period (e.g., 24-72 hours).	[10]
3. MTT Addition	Add 10-20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.	[1][7]
4. Solubilization	Remove the MTT solution and add 100-150 μ L of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.	[1][10]
5. Absorbance Reading	Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.	[1]

Western Blot Analysis

Western blotting is employed to detect and quantify specific proteins involved in signaling pathways affected by 1,5-DCQA.

Step	Protocol	Citation(s)
1. Protein Extraction	Lyse treated cells with RIPA buffer containing protease and phosphatase inhibitors.	[11]
2. Protein Quantification	Determine protein concentration using a BCA or Bradford protein assay.	[11]
3. Gel Electrophoresis	Separate 20-50 µg of protein per lane on an SDS-PAGE gel.	[2][11]
4. Protein Transfer	Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.	[12]
5. Blocking	Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.	[2]
6. Primary Antibody	Incubate the membrane with primary antibodies (e.g., against Akt, p-Akt, GSK-3β, p-GSK-3β, Bcl-2, Bax) overnight at 4°C.	[2][11]
7. Secondary Antibody	Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.	[2][11]
8. Detection	Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.	


Nitric Oxide (Griess) Assay

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, in cell culture supernatants.

Step	Protocol	Citation(s)
1. Sample Collection	Collect cell culture supernatant after treatment with 1,5-DCQA and/or an inflammatory stimulus (e.g., LPS).	[13]
2. Griess Reagent	Prepare fresh Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.	[6][14]
3. Reaction	Mix 50-100 μ L of the supernatant with an equal volume of Griess reagent in a 96-well plate.	[6][13]
4. Incubation	Incubate the plate at room temperature for 10-15 minutes, protected from light.	[6]
5. Absorbance Reading	Measure the absorbance at approximately 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.	[13][14]

Signaling Pathway Analysis

1,5-Dicaffeoylquinic acid has been shown to exert its neuroprotective effects through the modulation of the PI3K/Akt signaling pathway.

[Click to download full resolution via product page](#)

Caption: PI3K/Akt signaling pathway modulated by **1,5-Dicaffeoylquinic acid**.

The neuroprotective mechanism of 1,5-DCQA involves the activation of the Tyrosine Kinase A (Trk A) receptor, which in turn stimulates the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade. Activated Akt plays a crucial role in promoting cell survival by phosphorylating and inactivating Glycogen Synthase Kinase 3 β (GSK-3 β), a pro-apoptotic protein. Furthermore, activated Akt upregulates the anti-apoptotic protein Bcl-2 and downregulates the pro-apoptotic protein Bax, ultimately leading to the inhibition of apoptosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. MTT assay protocol | Abcam [abcam.com]
- 2. bosterbio.com [bosterbio.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]

- 7. broadpharm.com [broadpharm.com]
- 8. jcsp.org.pk [jcsp.org.pk]
- 9. Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT (Assay protocol [protocols.io])
- 11. Western Blot Protocol | Proteintech Group [ptglab.com]
- 12. azurebiosystems.com [azurebiosystems.com]
- 13. 2.4. Nitric Oxide (Griess Reagent Assay) [bio-protocol.org]
- 14. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Technical Guide to 1,5-Dicaffeoylquinic Acid: Properties, Protocols, and Cellular Mechanisms]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1669657#1-5-dicaffeoylquinic-acid-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com